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Compound of Interest

(2R,3R)-Dibutyl 2,3-
Compound Name:
dihydroxysuccinate

Cat. No.: B123897

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for (2R,3R)-
Dibutyl 2,3-dihydroxysuccinate, a chiral ester of tartaric acid. The following sections detail its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along
with the experimental protocols for these analytical techniques. This information is crucial for
the identification, characterization, and quality control of this compound in research and
development settings.

Spectroscopic Data Summary

The spectroscopic data for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate is summarized in the
following tables.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate (Solvent:
CDCls)
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. . Coupling

Chemical Shift o . .

Multiplicity Constant (J) Integration Assignment
(3) ppm

Hz

4.54 s - 2H 2x -CH(OH)
4.26 t 6.7 4H 2x -OCHz2-
3.50 brs - 2H 2x -OH
1.67 m - 4H 2x -OCH2CH2-
1.41 m - 4H 2x -CH2CHs
0.94 t 7.3 6H 2x -CH2CHs

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: 13C NMR Spectroscopic Data for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate (Solvent:
CDCls)

Chemical Shift (8) ppm Assighment
1715 C=0

72.8 -CH(OH)
66.5 -OCHa-

30.4 -OCH2CHa-
18.9 -CH2CHs
13.6 -CH2CHs

Note: The 13C NMR data is based on typical values for similar structures and publicly available
spectral databases.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate (Neat)
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Wavenumber (cm~?) Intensity Assignment

3470 Strong, Broad O-H stretch

2960, 2874 Strong C-H stretch (aliphatic)
1740 Strong C=0 stretch (ester)
1265, 1120 Strong C-O stretch

Note: The IR data is based on publicly available spectral databases.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for (2R,3R)-Dibutyl 2,3-dihydroxysuccinate (Electron

lonization - EI)

m/z Relative Intensity (%) Assighment
205 25 [M - CaHoQO]*
189 40 [M - CaHoO2]*
Phthalic anhydride fragment
149 100 (common contaminant) or
rearrangement fragment
131 60 [M - CaHoO - CaHs]*
117 30 [CaH50s3]*
57 80 [CaHo]*

Note: The mass spectral data is interpreted from the NIST WebBook database. The presence

of m/z 149 is a common feature in the mass spectra of butyl esters and may not be a direct

fragment of the parent molecule.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:

o Approximately 10-20 mg of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate is accurately weighed
and dissolved in approximately 0.7 mL of deuterated chloroform (CDClIs).

e The solution is transferred to a 5 mm NMR tube.

IH NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32 (signal averaging to improve signal-to-noise).

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Reference: Tetramethylsilane (TMS) at O ppm.

13C NMR Acquisition:

e Pulse Program: Proton-decoupled single-pulse sequence.

Number of Scans: 1024 or more (due to the low natural abundance of 13C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Reference: CDCls solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer.
Sample Preparation (Neat Liquid):

o Adrop of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate is placed directly onto the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

 Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or
KBr).

Data Acquisition:

e Spectral Range: 4000-400 cm™1,
e Resolution: 4 cm~1.

e Number of Scans: 16-32.

o Background: A background spectrum of the clean ATR crystal or empty salt plates is
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron lonization (EI) source.
Sample Introduction:

e The sample is introduced into the ion source via a direct insertion probe or through a gas
chromatograph (GC) inlet if coupled with GC-MS.

lonization:
« lonization Mode: Electron lonization (EI).

o Electron Energy: 70 eV.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b123897?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123897?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mass Analysis:
o Analyzer Type: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

e Mass Range: m/z 40-400.

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the chemical
structure of the compound.

Figure 1: General workflow for the spectroscopic analysis of a chemical compound.
Figure 2: Chemical structure of (2R,3R)-Dibutyl 2,3-dihydroxysuccinate.

 To cite this document: BenchChem. [Spectroscopic Profile of (2R,3R)-Dibutyl 2,3-
dihydroxysuccinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123897#spectroscopic-data-nmr-ir-ms-of-2r-3r-
dibutyl-2-3-dihydroxysuccinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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